molecular formula C21H15BrN4O2 B11668738 (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668738
M. Wt: 435.3 g/mol
InChI Key: WOKURXSFTBKWDZ-FSJBWODESA-N
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Description

(E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated hydroxybenzylidene moiety, a naphthyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 5-bromo-2-hydroxybenzaldehyde. This intermediate is then reacted with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under specific conditions to form the final product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a benzaldehyde derivative, while reduction of the imine group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or proteins.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: As a precursor for the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide include other benzylidene derivatives, naphthyl-substituted pyrazoles, and brominated hydroxybenzaldehydes. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

What sets (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the bromine atom, hydroxy group, and naphthyl moiety in a single molecule allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and development.

Biological Activity

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its potential biological activities. This compound features a complex structure that includes a hydrazone linkage and various functional groups, which contribute to its reactivity and biological profile. The molecular formula is C21H15BrN4O2, with a molecular weight of 435.27 g/mol .

Structural Characteristics

The compound's structure is characterized by:

  • Hydrazone linkage : Formed between 5-bromo-2-hydroxybenzaldehyde and a hydrazine derivative.
  • Naphthalene moiety : Enhances the compound's aromatic character and potential interactions with biological targets.
  • Functional groups : The presence of bromine and hydroxyl groups influences its electronic properties and biological activity.

Biological Activities

Research has shown that compounds similar to this compound exhibit various biological activities, including:

1. Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. For example, certain pyrazole derivatives have been shown to exhibit significant edema inhibition in animal models .

2. Antimicrobial Activity

Compounds within this class have demonstrated antimicrobial effects against various bacterial strains. Research indicates that specific structural features, such as the presence of an aliphatic amide or hydroxyl groups, enhance their antibacterial activity against pathogens like E. coli and Staphylococcus aureus .

3. Anticancer Potential

Some studies have investigated the anticancer properties of pyrazole derivatives, including their ability to induce apoptosis in cancer cells. For instance, dihydropyrazole-carbohydrazide derivatives have shown promising results against breast cancer cell lines with low cytotoxicity towards healthy cells .

Case Studies

Several studies provide insights into the biological activity of related pyrazole compounds:

StudyCompound TestedBiological ActivityKey Findings
Bandgar et al.3-substituted phenyl pyrazolesAnti-inflammatoryShowed significant edema reduction in rat models .
Burguete et al.1-thiocarbamoyl pyrazolesAntibacterialEffective against E. coli and S. aureus .
Chovatia et al.1-acetyl-3,5-diphenyl-pyrazolesAntitubercularExhibited high inhibition against Mycobacterium tuberculosis .

Properties

Molecular Formula

C21H15BrN4O2

Molecular Weight

435.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+

InChI Key

WOKURXSFTBKWDZ-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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